

Spectroscopic Profile of 9-Anthraldehyde: A Technical Guide

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Compound of Interest

Compound Name: 9-Anthraldehyde

Cat. No.: B167246

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Introduction: **9-Anthraldehyde** (C₁₅H₁₀O), a key derivative of anthracene, serves as a vital building block in the synthesis of complex organic molecules and supramolecular assemblies. [1] Its rigid, aromatic structure and reactive aldehyde functionality make it a compound of significant interest in materials science and drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of **9-Anthraldehyde**, complete with experimental protocols and a logical workflow for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **9-Anthraldehyde**, ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Data

The ¹H NMR spectrum of **9-Anthraldehyde** is characterized by signals in the aromatic region (7.5-9.0 ppm) and a distinct downfield singlet for the aldehydic proton.

Table 1: ¹H NMR Chemical Shifts for **9-Anthraldehyde**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-10	11.5	s
H-1, H-8	9.0	d
H-4, H-5	8.1	d
H-2, H-7	7.7	t
H-3, H-6	7.6	t
Aldehyde (-CHO)	10.0 - 11.5	s

Solvent: CDCl_3 , Reference: TMS. Data is representative and may vary slightly based on experimental conditions.^{[2][3]}

¹³C NMR Data

The ¹³C NMR spectrum shows signals corresponding to the fourteen unique carbon atoms in the aromatic rings and the carbonyl carbon of the aldehyde group.

Table 2: ¹³C NMR Chemical Shifts for **9-Anthraldehyde**

Carbon Assignment	Chemical Shift (δ , ppm)
Aldehyde (C=O)	193.5
C-9	137.5
C-4a, C-10a	131.5
C-8a, C-9a	130.0
C-2, C-7	129.5
C-4, C-5	129.0
C-1, C-8	127.0
C-3, C-6	125.0

Solvent: CDCl_3 , Reference: TMS. Data is representative.[4][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **9-Anthraldehyde** is as follows:

- **Sample Preparation:** Accurately weigh 10-30 mg of **9-Anthraldehyde**.^[3] Dissolve the solid in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean vial.^{[6][7]} CDCl_3 is a common choice for nonpolar organic compounds.^[6]
- **Transfer:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 5 cm.^[6] Avoid introducing any particulate matter.
- **Instrumentation:** Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- **Acquisition:** The experiment is performed on a spectrometer, for instance, a 400 MHz instrument.^{[3][8]} The process involves:
 - **Locking:** The spectrometer locks onto the deuterium signal of the solvent (CDCl_3) to stabilize the magnetic field.^[6]
 - **Shimming:** The magnetic field homogeneity is optimized to enhance signal resolution and obtain sharp peaks.^[6]
 - **Tuning:** The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
 - **Data Collection:** Set acquisition parameters (e.g., number of scans, spectral width) and collect the Free Induction Decay (FID).^[6]
- **Processing:** A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **9-Anthraldehyde** clearly indicates the presence of an aromatic system and an aldehyde group.

Key IR Absorption Bands

The conjugation of the aldehyde group with the anthracene ring influences the position of the carbonyl stretching frequency.

Table 3: Principal IR Absorption Bands for **9-Anthraldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3050 - 3080	Aromatic C-H Stretch	Medium
2830 - 2860	Aldehyde C-H Stretch (Fermi resonance)	Weak-Medium
2720 - 2760	Aldehyde C-H Stretch	Weak-Medium
~1700	Carbonyl (C=O) Stretch	Strong
1600 - 1450	Aromatic C=C Ring Stretch	Medium
700 - 900	Aromatic C-H Out-of-Plane Bend	Strong

Data is characteristic for aromatic aldehydes.^{[9][10][11][12]} The C=O stretch for an aromatic aldehyde is typically found at a lower wavenumber (around 1705 cm⁻¹) compared to a saturated aldehyde due to conjugation.^{[11][12]}

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining IR spectra of solid samples.^[13]

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory.

- **Sample Application:** Place a small amount of solid **9-Anthraldehyde** powder directly onto the ATR crystal.
- **Pressure Application:** Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
- **Data Acquisition:** Collect the IR spectrum. The typical range is 4000-400 cm^{-1} .
- **Cleaning:** After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extensive π -system of the anthracene core in **9-Anthraldehyde** results in characteristic absorption bands.

UV-Vis Absorption Data

The spectrum is dominated by strong $\pi \rightarrow \pi^*$ transitions characteristic of the anthracene moiety. A weaker $n \rightarrow \pi^*$ transition associated with the carbonyl group is also expected.

Table 4: UV-Vis Absorption Maxima (λ_{max}) for **9-Anthraldehyde**

Wavelength (λ_{max} , nm)	Electronic Transition	Molar Absorptivity (ϵ , $\text{L mol}^{-1} \text{ cm}^{-1}$)
~254	$\pi \rightarrow \pi^*$	High
~340 - 385	$\pi \rightarrow \pi^*$	Moderate
> 400	$n \rightarrow \pi^*$	Low

Solvent: Typically ethanol or cyclohexane. Values are representative.[\[14\]](#)[\[15\]](#)

Experimental Protocol for UV-Vis Spectroscopy

- **Solution Preparation:** Prepare a dilute solution of **9-Anthraldehyde** in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted so that the

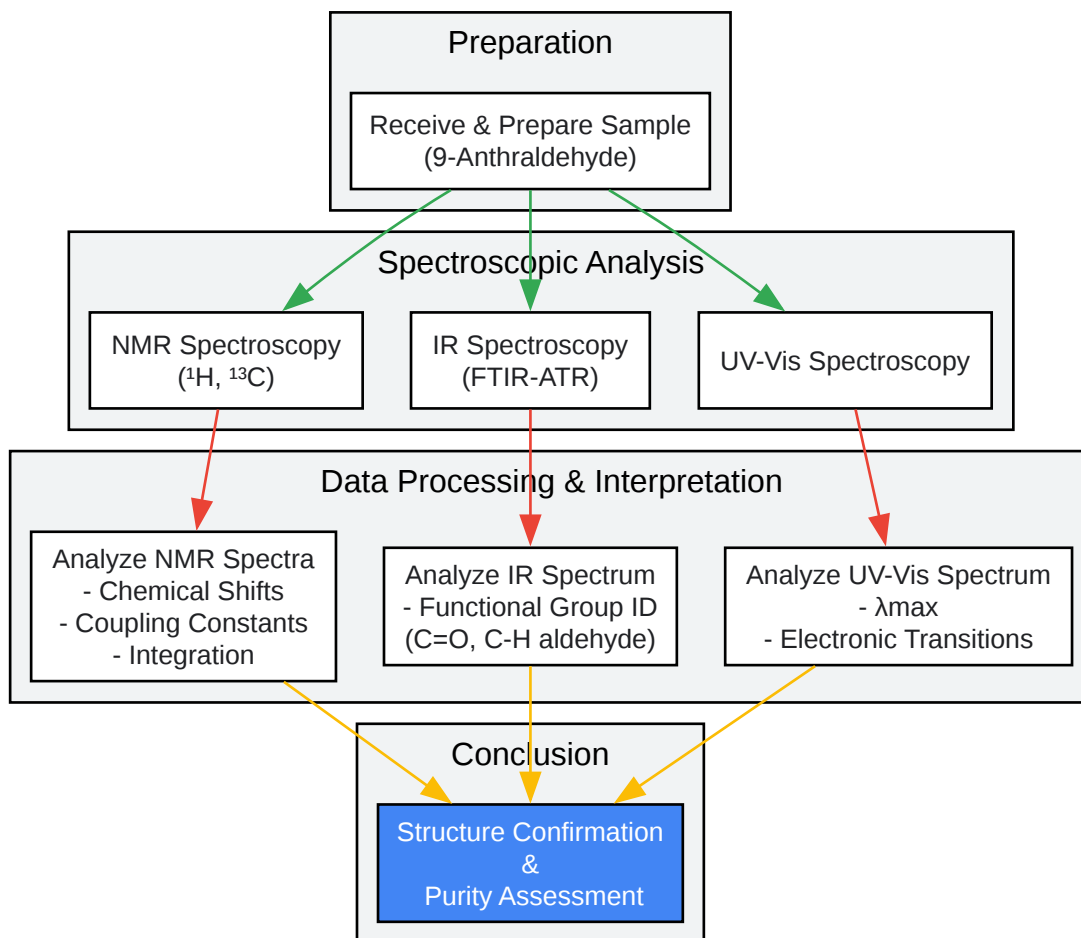
maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0).

- Cuvette Preparation: Clean a pair of quartz cuvettes. Rinse them with the solvent being used.^[16]
- Reference Measurement: Fill one cuvette with the pure solvent to be used as the reference (blank).^[16]
- Sample Measurement: Fill the second cuvette with the prepared **9-Anthraldehyde** solution.
- Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The instrument automatically subtracts the reference spectrum from the sample spectrum.

Spectroscopic Analysis Workflow

The characterization of a chemical compound like **9-Anthraldehyde** follows a logical workflow, ensuring comprehensive and accurate data is collected for structural confirmation.

General Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic analysis of **9-Anthraldehyde**.

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